3,4-dichloro-N-[2-(diethylamino)ethyl]benzamide
Description
3,4-dichloro-N-[2-(diethylamino)ethyl]benzamide is a compound of interest in the field of organic chemistry due to its unique structural and chemical properties. It is characterized by the presence of diethylaminoethyl group attached to a benzamide moiety, which is further substituted with chloro groups.
Synthesis Analysis
The synthesis of related benzamides involves various approaches, including multi-step sequences and ion-associate reactions. For instance, Mostafa et al. (2023) described the synthesis of a related compound, 4-amino-N-[2 (diethylamino)ethyl]benzamide, through an ion-associate reaction using green chemistry principles (Mostafa et al., 2023).
Molecular Structure Analysis
The molecular structure of benzamides like 3,4-dichloro-N-[2-(diethylamino)ethyl]benzamide is often studied using techniques such as X-ray diffraction. Arslan et al. (2007) provided insights into the molecular geometry and vibrational frequencies of a similar compound, 2-chloro-N-(diethylcarbamothioyl)benzamide (Arslan et al., 2007).
Chemical Reactions and Properties
Benzamides exhibit a range of chemical reactions due to their functional groups. Nakayama et al. (1998) explored the reactions of a related compound, demonstrating its behavior towards various reagents, which can provide insights into the reactivity of 3,4-dichloro-N-[2-(diethylamino)ethyl]benzamide (Nakayama et al., 1998).
Physical Properties Analysis
The physical properties of such benzamides are often characterized by their melting points, solubility, and crystalline structure. Yanagi et al. (2000) investigated the polymorphs of a related benzamide compound, revealing valuable information about its physical characteristics (Yanagi et al., 2000).
properties
IUPAC Name |
3,4-dichloro-N-[2-(diethylamino)ethyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O/c1-3-17(4-2)8-7-16-13(18)10-5-6-11(14)12(15)9-10/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHVIMLXURNCBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC(=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-(2-diethylaminoethyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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